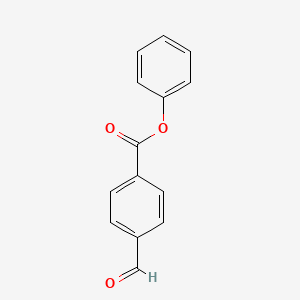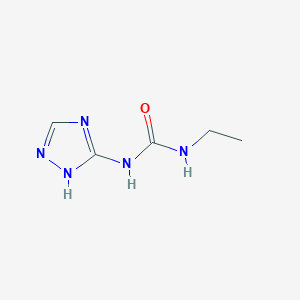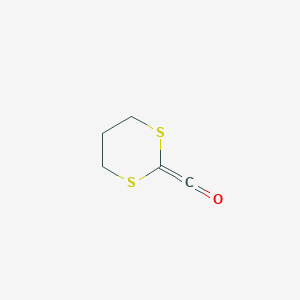
Methanone, 1,3-dithian-2-ylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, 1,3-dithian-2-ylidene- is a chemical compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protective groups for carbonyl compounds. The structure of Methanone, 1,3-dithian-2-ylidene- consists of a dithiane ring with a methanone group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanone, 1,3-dithian-2-ylidene- can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the dithiane derivative . For example, the reaction of benzaldehyde with 1,3-propanedithiol in the presence of hydrogen chloride gas in chloroform can yield 2-phenyl-1,3-dithiane .
Industrial Production Methods
Industrial production methods for Methanone, 1,3-dithian-2-ylidene- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), can enhance the yield and selectivity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, 1,3-dithian-2-ylidene- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Common reagents used in the reactions of Methanone, 1,3-dithian-2-ylidene- include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃).
Reducing agents: LiAlH₄, NaBH₄, zinc in hydrochloric acid (Zn/HCl).
Nucleophiles: Organolithium reagents, Grignard reagents, enolates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Methanone, 1,3-dithian-2-ylidene- has several scientific research applications, including:
Organic Synthesis: It is used as a protective group for carbonyl compounds, allowing for selective reactions at other functional groups.
Medicinal Chemistry: Dithiane derivatives have been explored for their potential therapeutic properties.
Material Science: It is used in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methanone, 1,3-dithian-2-ylidene- involves its ability to act as a masked acyl anion equivalent. This allows it to participate in various nucleophilic addition and substitution reactions. The dithiane ring can stabilize negative charges, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiolane: Similar to dithiane but with a five-membered ring.
1,3-Dithiane: The parent compound with similar reactivity.
Uniqueness
Methanone, 1,3-dithian-2-ylidene- is unique due to its specific structure, which allows for selective protection and deprotection of carbonyl compounds. Its stability and reactivity make it a valuable tool in synthetic organic chemistry .
Propiedades
Número CAS |
54235-70-0 |
|---|---|
Fórmula molecular |
C5H6OS2 |
Peso molecular |
146.2 g/mol |
InChI |
InChI=1S/C5H6OS2/c6-4-5-7-2-1-3-8-5/h1-3H2 |
Clave InChI |
JJDZTZCXIPRHKM-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=C=O)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


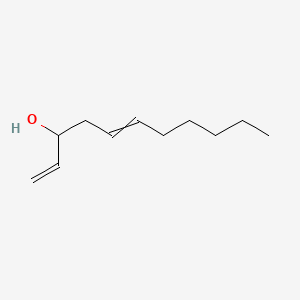
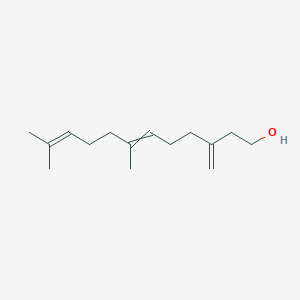

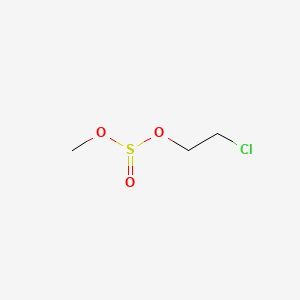
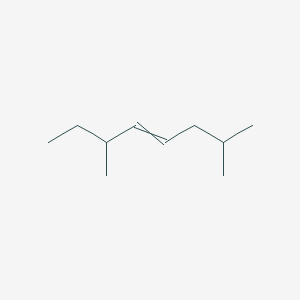
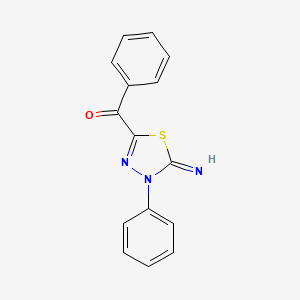
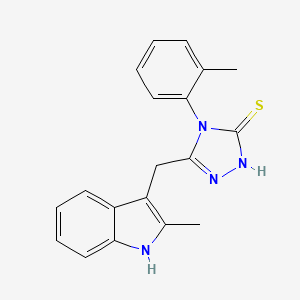
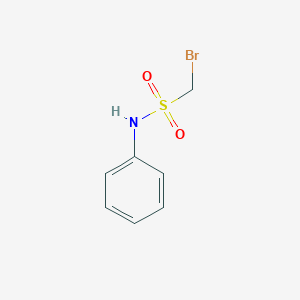
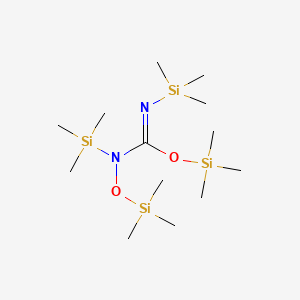
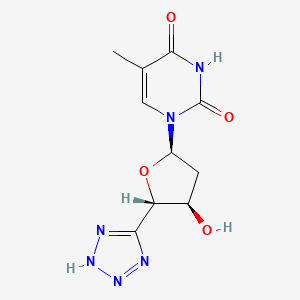
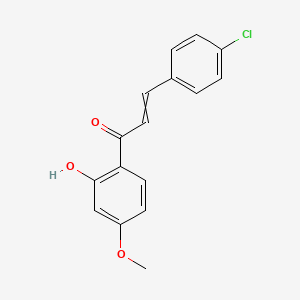
![Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14636328.png)
